molecular formula C11H14N2O6S2 B2646405 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid CAS No. 900640-75-7

3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid

Cat. No.: B2646405
CAS No.: 900640-75-7
M. Wt: 334.36
InChI Key: WEKGYLLHXQBDJM-UHFFFAOYSA-N
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Description

Introduction to Research Significance

Historical Context and Development Timeline

The compound was first cataloged in PubChem in 2005 (CID 2513415), with structural modifications recorded as recently as 2025. Its development aligns with broader trends in heterocyclic chemistry, particularly the integration of piperazine moieties into bioactive scaffolds. The sulfonyl-thiophene core draws inspiration from earlier work on sulfonyl-substituted heterocycles, which gained prominence in the 1990s for their enzyme inhibition potential.

Key Developmental Milestones Year Significance
Initial PubChem registration 2005 Structural characterization
Synthetic methodology advances 2023 Piperazine coupling optimizations
Functional group explorations 2025 Reactivity profile updates

Position in Contemporary Medicinal Chemistry Research

Current research focuses on three primary aspects:

  • Targeted drug design : The piperazine sulfonyl group enables precise molecular interactions with biological targets, particularly G-protein-coupled receptors and kinase enzymes.
  • Multifunctional scaffolds : Its thiophene-dicarboxylic acid core permits diverse derivatization, as demonstrated in recent patents for kinase inhibitors.
  • Structure-activity relationship (SAR) studies : Modifications at the 3-methyl position show measurable impacts on solubility and binding affinity in analogous compounds.

Properties

IUPAC Name

3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKGYLLHXQBDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The piperazine ring is sulfonylated using sulfonyl chloride in the presence of a base like pyridine.

    Carboxylation: The carboxylic acid groups are introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H14N2O6S2C_{11}H_{14}N_{2}O_{6}S_{2} and features a thiophene ring substituted with piperazine and carboxylic acid groups. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

1. Antiviral Activity:
Research has indicated that derivatives of piperazine, including 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid, exhibit antiviral properties. For instance, studies on piperazine analogs have shown promising results against SARS-CoV-2, suggesting that modifications to the piperazine structure can enhance antiviral potency while maintaining low cytotoxicity .

2. Drug Development:
The compound is being explored as a scaffold for developing new therapeutic agents. Its ability to form stable interactions with target proteins makes it suitable for designing inhibitors against various enzymes involved in disease processes. For example, modifications of the compound have been tested for their efficacy against proteases critical in viral replication .

3. Chemical Derivatization:
this compound has been utilized as a chemical derivatization reagent in analytical chemistry. It enhances the detection and quantification of fatty acids using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This application is particularly relevant in metabolic studies where accurate measurement of fatty acids is crucial .

Table 1: Summary of Research Findings on this compound

StudyApplicationKey Findings
Antiviral ActivityIdentified as a potent inhibitor of SARS-CoV-2 M pro with low cytotoxicity.
Chemical DerivatizationImproved MS response for fatty acids; significant enhancement in chromatographic retention.
Proteomics ResearchUsed as a specialty product for enhancing protein analysis techniques.

Case Study: Antiviral Efficacy

In a recent study, a series of piperazine derivatives were synthesized and tested for their inhibitory effects on M pro, an essential enzyme in the SARS-CoV-2 life cycle. The introduction of this compound into these derivatives led to improved binding affinity and selectivity compared to existing antiviral agents . The results highlighted the potential for this compound to serve as a lead structure in the development of new antiviral therapies.

Mechanism of Action

The mechanism by which 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The piperazine sulfonyl group is known to enhance the compound’s ability to interact with biological targets, while the carboxylic acid groups can form hydrogen bonds, increasing binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound belongs to a family of thiophene-2,4-dicarboxylic acid derivatives modified with diverse substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural Comparison of Thiophene-2,4-Dicarboxylic Acid Derivatives
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Features
3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid Piperazine sulfonyl C11H15N3O6S2 373.44 Hydrochloride salt available; basic piperazine enhances solubility
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetyl amino C14H15F3N2O5S 380.34 High binding affinity (-5.7 kcal/mol) in docking studies; Lipinski-compliant
3-Methyl-5-[(3-methyl-isoxazole-5-carbonyl)-amino]thiophene-2,4-dicarboxylate Isoxazole carbonyl amino C16H18N2O6S 366.39 Polar isoxazole group; potential for π-π interactions
2,4-Diethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate Sulfamoyl C12H17NO6S2 335.40 Commercial availability; sulfonamide functionality
2-Methyl 4-propyl-5-amino-3-methylthiophene-2,4-dicarboxylate Amino C12H17NO4S 283.34 Amino group enhances reactivity; logP = 2.57

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison
Compound Name Binding Affinity (kcal/mol) LogP Solubility Profile Key Applications/Findings
This compound N/A ~1.2* High (hydrochloride salt) Potential enzyme inhibition; discontinued
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate -5.7 3.1 Moderate (ester groups) Antibacterial lead candidate; comparable to ampicillin
2,4-Diethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate N/A 2.8 Low (lipophilic sulfamoyl) Commercial use in intermediate synthesis
2-Methyl 4-propyl-5-amino-3-methylthiophene-2,4-dicarboxylate N/A 2.57 Moderate (amino group) High thermal stability (b.p. 372.6°C)

*Estimated based on piperazine’s hydrophilic contribution.

Biological Activity

3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring with two carboxylic acid groups and a piperazine sulfonyl moiety. Its chemical structure can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

In animal models, the compound has demonstrated notable anti-inflammatory effects. A study assessed its impact on inflammation markers in rats subjected to induced paw edema. The results indicated a significant reduction in edema compared to control groups:

Treatment Group Paw Edema Reduction (%)
Control0%
Low Dose (10 mg/kg)30%
High Dose (50 mg/kg)60%

This suggests that the compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values obtained from these studies are as follows:

Cell Line IC50 (µg/mL)
HeLa50
A54945

These results indicate that the compound effectively inhibits cell proliferation in cancer cells, suggesting its potential as an anticancer agent.

Study on Antimicrobial Activity

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of thiophene compounds, including our target compound. The study concluded that modifications to the piperazine moiety enhanced antimicrobial activity significantly against MRSA strains.

Study on Anti-inflammatory Effects

In a pharmacological study examining anti-inflammatory agents, researchers administered varying doses of the compound to rats with induced inflammation. Results showed a dose-dependent effect on inflammation reduction, supporting its potential therapeutic application in treating inflammatory diseases.

Study on Anticancer Properties

A comprehensive study published in Cancer Research assessed the cytotoxic effects of the compound on multiple cancer cell lines. The findings indicated that treatment with this compound resulted in significant apoptosis in cancer cells, attributed to the activation of caspase pathways.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid, and how do reaction conditions influence yield?

The synthesis of thiophene-dicarboxylic acid derivatives typically involves functionalization of the thiophene core. For example, thiophene-2,5-dicarboxylic acid can be synthesized via hydrolysis of diesters under basic conditions (e.g., NaOH in methanol/water at reflux for 5 h, yielding ~90–92% ). For sulfonylation, coupling piperazine sulfonyl groups to the thiophene ring may follow methods similar to aryl piperazine sulfonamide synthesis, such as using HOBt/TBTU-mediated amide coupling in anhydrous DMF with NEt₃ as a base, achieving yields >70% . Key variables include stoichiometric ratios (e.g., 1:2.5 thiophene diester:NaOH), solvent polarity, and reaction time.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • NMR : ¹H/¹³C NMR can confirm the presence of the methyl group (δ ~2.5 ppm for CH₃) and piperazine protons (δ ~2.8–3.2 ppm for N–CH₂) .
  • HPLC : Purity >98% can be validated using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₁₁H₁₅N₂O₆S₂: calc. 343.04) .

Q. What solubility profiles are critical for in vitro assays involving this compound?

The compound’s dicarboxylic acid groups enhance solubility in polar solvents (e.g., DMSO, water at pH >7), while the piperazine-sulfonyl moiety may improve solubility in alcohols. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays. Solubility in aqueous buffers should be validated via nephelometry to avoid aggregation .

Advanced Research Questions

Q. How does the sulfonyl-piperazine moiety influence the compound’s stability under alkaline conditions?

Piperazine sulfonamides are prone to hydrolysis in strong bases. A study on aryl sulfonamide stability showed that pH >10 accelerates cleavage of the S–N bond. To assess stability:

  • Method : Incubate the compound in NaOH (0.1–1 M) at 25–60°C.
  • Analysis : Monitor degradation via LC-MS. Half-life (t₁/₂) can be calculated using first-order kinetics. Contradictions in stability data (e.g., conflicting reports on sulfonamide lability) should be resolved by comparing activation energy (Eₐ) under varying conditions .

Q. What strategies resolve contradictions in reported biological activity data for thiophene-dicarboxylic acid derivatives?

Conflicting bioactivity data (e.g., anticancer vs. no activity) may arise from assay variability (e.g., cell line specificity, concentration thresholds).

  • Experimental Design :
    • Use standardized cell lines (e.g., HeLa, MCF-7) with ATP-based viability assays (IC₅₀ calculation).
    • Compare results against positive controls (e.g., doxorubicin) .
    • Validate target engagement via enzyme inhibition assays (e.g., hexosemonophosphate pathway enzymes) .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Docking Studies : Use AutoDock Vina to model interactions between the dicarboxylic acid groups and target active sites (e.g., kinases, GPCRs).
  • QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl on piperazine) with activity. A table of analogs and IC₅₀ values can identify critical substituents .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields for thiophene-dicarboxylic acid derivatives: How to troubleshoot?

  • Possible Causes :
    • Impurities in starting materials (e.g., incomplete ester hydrolysis).
    • Side reactions (e.g., sulfonation at competing positions).
  • Resolution :
    • Use TLC to monitor reaction progress.
    • Optimize purification (e.g., recrystallization from DMF/EtOH mixtures) .

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